Pyrazin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Antimicrobial and Anticancer Agents
A study by Hafez et al. (2016) synthesized novel pyrazole derivatives, including structures related to pyrazin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, demonstrating significant antimicrobial and anticancer activities. Compounds in this research showed higher anticancer activity compared to the reference drug doxorubicin, along with excellent antimicrobial effects Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S. (2016). Bioorganic & medicinal chemistry letters.
Synthesis and Biological Evaluation
Farag and Fahim (2019) explored the synthesis of novel pyrazole and pyrimidine derivatives, utilizing enaminonitriles for creating compounds with excellent in vitro antitumor activity, particularly against MCF-7 cell lines. These compounds also exhibited high antimicrobial and antioxidant activities, showcasing the versatility of pyrazin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone derivatives in medicinal chemistry Farag, A., & Fahim, A. M. (2019). Journal of Molecular Structure.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Related compounds have been synthesized and evaluated for their anti-tubercular activity , suggesting that they may affect the biochemical pathways related to tuberculosis.
Pharmacokinetics
A related study has evaluated the pharmacokinetic profiles of similar compounds .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have similar effects.
Action Environment
Related compounds were synthesized under different reaction conditions , suggesting that the synthesis and action of Pyrazin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone may also be influenced by environmental factors.
properties
IUPAC Name |
pyrazin-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c19-11(10-6-13-4-5-14-10)18-7-9(8-18)17-12-15-2-1-3-16-12/h1-6,9H,7-8H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNCYQUHXJBFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone |
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